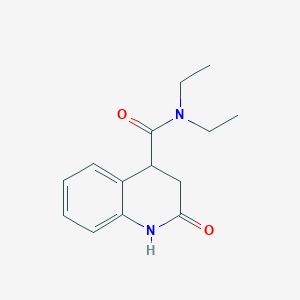![molecular formula C15H20N2O3 B7493172 Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound is commonly referred to as MMB, and it is a member of the benzoate ester family. MMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as arthritis. MMB has also been shown to possess anti-tumor properties, which may make it a potential treatment for certain types of cancer. Additionally, MMB has been shown to possess anti-microbial properties, which may make it a potential treatment for infections caused by bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMB in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Additionally, MMB has been shown to have low toxicity levels, which makes it a safe compound for use in lab experiments. One of the limitations of using MMB in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Direcciones Futuras
There are several future directions for research involving MMB. One potential area of research is the development of MMB-based drug delivery systems for the treatment of neurological disorders. Another potential area of research is the investigation of MMB as a potential treatment for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
Conclusion:
MMB is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects. MMB has the potential to be used as a drug delivery system for the treatment of neurological disorders, and it may also be a potential treatment for inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
Métodos De Síntesis
The synthesis of MMB involves the reaction between 3-methylpiperidine-1-carbonyl chloride and methyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
MMB has been extensively studied for its potential pharmacological applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MMB has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-4-8-17(10-11)15(19)16-13-7-3-6-12(9-13)14(18)20-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIKVMVCRSTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


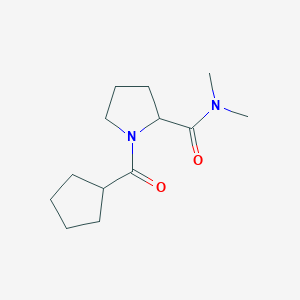
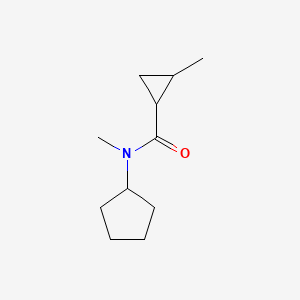
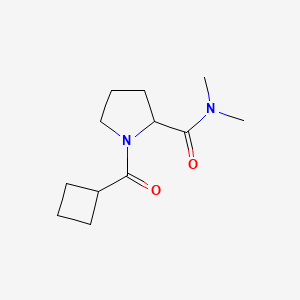
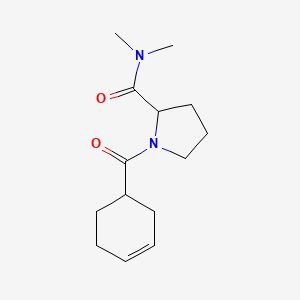

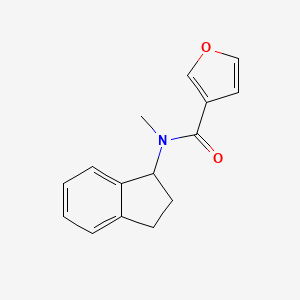
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)

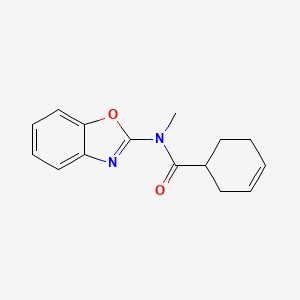
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
